molecular formula C12H13ClO4 B2645212 2-(4-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid CAS No. 385381-18-0

2-(4-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid

Cat. No. B2645212
CAS RN: 385381-18-0
M. Wt: 256.68
InChI Key: GWIDRVANQAPKCU-UHFFFAOYSA-N
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Description

The compound “2-(4-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid” is a complex organic molecule. It contains a dioxane ring, which is a six-membered ring with two oxygen atoms, and a carboxylic acid group. The presence of the chlorophenyl group indicates that it has aromatic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Chemical Synthesis and Reactions

  • The compound has been studied in the context of chemical synthesis, particularly in reactions involving similar structural compounds. For instance, research by Corral and Lissavetzky (1984) explores the reactions of related chloro-oxo-dihydrothiophene-carboxylates, focusing on their transformation into thiophene-diols and subsequent conversion to dialkoxythiophene-carboxylic acids (Corral & Lissavetzky, 1984).

Surface and Physicochemical Properties

  • A study conducted by Piasecki, Burczyk, and Ruchala (1998) on dioxane derivatives, including 2-(4-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, investigates the surface and physicochemical properties of these compounds. The research focuses on their behavior in aqueous solutions and examines properties like critical micelle concentration and surface tension measurements (Piasecki, Burczyk, & Ruchala, 1998).

Crystal Structure Analysis

  • The crystal structure of a compound closely related to 2-(4-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, specifically 2-(4-chlorophenoxy)propionic acid, was investigated by Sørensen, Collet, and Larsen (1999). This study provides insights into the molecular conformation and hydrogen bonding patterns in the crystal structure of such compounds (Sørensen, Collet, & Larsen, 1999).

Environmental and Degradation Studies

  • Research has been conducted on the degradation of chlorophenyl compounds in environmental contexts. For example, a study by Boye, Dieng, and Brillas (2003) examines the electrochemical degradation of 2,4,5-trichlorophenoxyacetic acid in aqueous solutions, which is relevant for understanding the environmental fate of structurally similar compounds (Boye, Dieng, & Brillas, 2003).

Photocatalytic Oxidation

  • The photocatalytic degradation of chlorophenoxides like 2,4-dichlorophenoxyacetic acid using titanium dioxide under UV light, as studied by Sun and Pignatello (1995), can offer insights into the potential photocatalytic applications of 2-(4-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid in environmental clean-up processes (Sun & Pignatello, 1995).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were a drug, it would interact with biological systems in a specific way to exert its effects .

Future Directions

The future directions for this compound would depend on its intended use. If it were a pharmaceutical compound, for example, future research might focus on improving its efficacy or reducing side effects .

properties

IUPAC Name

2-(4-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4/c1-12(11(14)15)6-16-10(17-7-12)8-2-4-9(13)5-3-8/h2-5,10H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIDRVANQAPKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid

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